molecular formula C3H5N5O B14468170 3-Diazenyl-1,2,4-triazin-1(2H)-ol CAS No. 65481-57-4

3-Diazenyl-1,2,4-triazin-1(2H)-ol

Cat. No.: B14468170
CAS No.: 65481-57-4
M. Wt: 127.11 g/mol
InChI Key: GQOUPTLQBLBZJT-UHFFFAOYSA-N
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Description

3-Diazenyl-1,2,4-triazin-1(2H)-ol is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a diazenyl (-N=N-) group and a hydroxyl (-OH) moiety. The 1,2,4-triazine scaffold is a six-membered aromatic ring containing three nitrogen atoms, which confers unique electronic and steric properties. Diazenyl groups are redox-active and can participate in diverse chemical interactions, making this compound a promising candidate for pharmaceutical and materials science applications . While 1,2,4-triazines are less extensively studied than triazoles, their structural versatility enables tailored modifications for specific bioactivities, such as antioxidant, antimicrobial, or enzyme-inhibitory effects .

Properties

CAS No.

65481-57-4

Molecular Formula

C3H5N5O

Molecular Weight

127.11 g/mol

IUPAC Name

(1-oxido-1,2,4-triazin-1-ium-3-yl)hydrazine

InChI

InChI=1S/C3H5N5O/c4-6-3-5-1-2-8(9)7-3/h1-2H,4H2,(H,5,6,7)

InChI Key

GQOUPTLQBLBZJT-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=NC(=N1)NN)[O-]

Origin of Product

United States

Comparison with Similar Compounds

1,2,4-Triazin-5-ol Derivatives

The synthesis of 6-ethyl-3-mercapto-1,2,4-triazin-5-ol involves hydrazone cyclization under reflux with sodium carbonate, yielding an 86% product with distinct NMR shifts (e.g., δ 12.99 ppm for -SH in DMSO-d6) . Replacing the mercapto (-SH) group in this compound with a diazenyl substituent alters its electronic profile.

1H-1,2,3-Triazoles

1H-1,2,3-Triazoles, five-membered rings with three nitrogen atoms, are widely used in drug discovery due to their metabolic stability and synthetic accessibility via click chemistry . For example, quinazolin-4(3H)-one-linked triazoles exhibit anticancer activity by targeting kinases or DNA replication pathways . In contrast, 1,2,4-triazines may offer larger binding pockets due to their six-membered structure, enabling interactions with bulkier enzyme active sites.

1,2,4-Triazol-5-ones

Derivatives like 1-acetyl-3-alkyl-4-(3-chloroacetoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrate antioxidant activity via radical scavenging . The diazenyl group in 3-Diazenyl-1,2,4-triazin-1(2H)-ol could similarly stabilize free radicals but with higher efficiency due to its conjugated π-system.

Key Insights :

  • Antioxidant Potential: Diazenyl groups may outperform mercapto or methoxybenzyl substituents in stabilizing reactive oxygen species (ROS) due to extended conjugation .
  • Enzyme Inhibition : Unlike triazoles that inhibit carbonic anhydrase-II via zinc coordination , triazines with diazenyl groups could target heme-containing enzymes or redox-sensitive pathways.

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